molecular formula C9H9BrFNO2 B7966995 Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate

Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate

Cat. No.: B7966995
M. Wt: 262.08 g/mol
InChI Key: XBDCKXXDSMCUPE-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H9BrFNO2. It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzoic acid, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, esterification with methanol in the presence of a catalyst like sulfuric acid yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate is unique due to the combination of amino, bromo, and fluoro groups on the aromatic ring. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-4-7(9(13)14-2)6(11)3-5(10)8(4)12/h3H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDCKXXDSMCUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1N)Br)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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